molecular formula C6H10N2O B044085 5-(3-Aminopropyl)isoxazole CAS No. 122018-86-4

5-(3-Aminopropyl)isoxazole

Cat. No.: B044085
CAS No.: 122018-86-4
M. Wt: 126.16 g/mol
InChI Key: LDEFHFXOOAGLDY-UHFFFAOYSA-N
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Description

5-(3-Aminopropyl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with an aminopropyl group at the 5-position. Isoxazoles are known for their diverse biological activities and are commonly found in various natural products and synthetic drugs. The presence of both nitrogen and oxygen atoms in the ring structure imparts unique chemical properties, making this compound a compound of interest in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Aminopropyl)isoxazole typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Aminopropyl Group: The aminopropyl group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(3-Aminopropyl)isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted isoxazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 5-(3-Aminopropyl)isoxazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    5-(3-Aminopropyl)-2-isoxazoline: Similar structure but with a different ring saturation.

    5-(3-Aminopropyl)-4-isoxazolecarboxylic acid: Contains a carboxylic acid group at the 4-position.

    5-(3-Aminopropyl)-3-isoxazolecarboxamide: Contains a carboxamide group at the 3-position.

Uniqueness

5-(3-Aminopropyl)isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aminopropyl group provides opportunities for further functionalization, making it a versatile compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

3-(1,2-oxazol-5-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c7-4-1-2-6-3-5-8-9-6/h3,5H,1-2,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDEFHFXOOAGLDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90153473
Record name 5-(3-Aminopropyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90153473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122018-86-4
Record name 5-(3-Aminopropyl)isoxazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122018864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(3-Aminopropyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90153473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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